5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one is an organic compound characterized by a cyclopentene ring substituted with ethyl, hexyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-4-hexyl-5-methylcyclopent-2-en-1-ol with a dehydrating agent to form the desired cyclopentenone. The reaction conditions often include the use of an acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity of the final product. The use of automated reactors and precise control of reaction parameters are essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone to cyclopentanol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethyl, hexyl, and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often employ reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of halogenated cyclopentenones.
Scientific Research Applications
5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 2-hydroxy-3-ethyl-4-methyl: A structurally related compound with similar reactivity and applications.
2-ethylcyclopent-2-en-1-one: Another related compound with comparable chemical properties.
Uniqueness
5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Properties
CAS No. |
112169-66-1 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
5-ethyl-4-hexyl-5-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C14H24O/c1-4-6-7-8-9-12-10-11-13(15)14(12,3)5-2/h10-12H,4-9H2,1-3H3 |
InChI Key |
OUWRFTXASJBXPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(=O)C1(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.